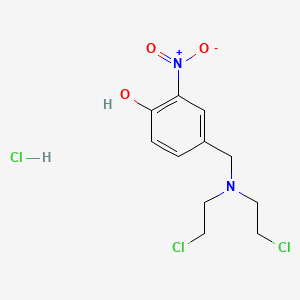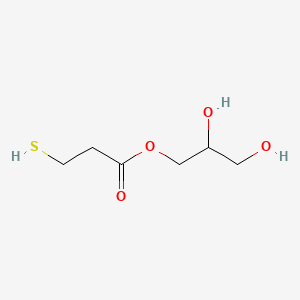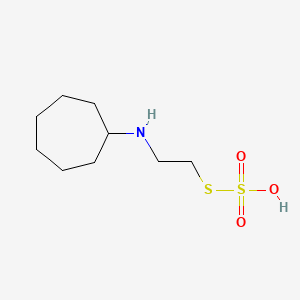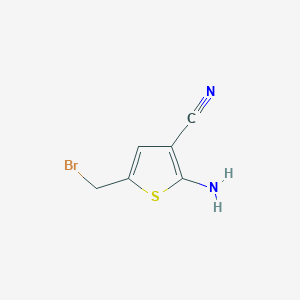
2-Amino-5-(bromomethyl)thiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(bromomethyl)thiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a bromomethyl group, and a carbonitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(bromomethyl)thiophene-3-carbonitrile can be achieved through several methods. One common approach involves the Gewald reaction, which is a multi-component reaction involving a ketone, an activated nitrile, and elemental sulfur. This reaction typically requires a base catalyst and can be performed under solvent-free conditions using high-speed vibration milling . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and reaction conditions can be tailored to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(bromomethyl)thiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cyclization Reactions: The amino and carbonitrile groups can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride for oxidation and reduction reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include a wide range of substituted thiophene derivatives, which can exhibit diverse biological and chemical properties. These derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Applications De Recherche Scientifique
2-Amino-5-(bromomethyl)thiophene-3-carbonitrile has numerous applications in scientific research:
Medicinal Chemistry: The compound serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound is a versatile intermediate in the synthesis of complex heterocyclic systems and natural product analogs.
Biological Studies: It is used in the study of enzyme inhibitors, receptor modulators, and other biologically relevant molecules.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(bromomethyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and carbonitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target proteins or enzymes . These interactions can modulate the function of the targets, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-methylthiophene-3-carbonitrile: Lacks the bromomethyl group, leading to different reactivity and applications.
2-Amino-5-(chloromethyl)thiophene-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
2-Amino-5-(hydroxymethyl)thiophene-3-carbonitrile: Contains a hydroxymethyl group, which can participate in different types of chemical reactions.
Uniqueness
2-Amino-5-(bromomethyl)thiophene-3-carbonitrile is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .
Propriétés
Formule moléculaire |
C6H5BrN2S |
|---|---|
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
2-amino-5-(bromomethyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C6H5BrN2S/c7-2-5-1-4(3-8)6(9)10-5/h1H,2,9H2 |
Clé InChI |
ZBIPCRNQMFFGHR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1C#N)N)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B13796003.png)
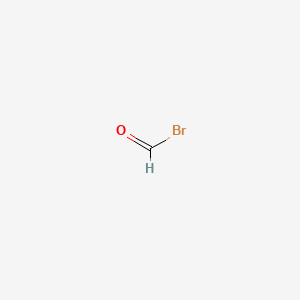
![tert-butyl 7-[(2S)-1-methoxy-1-oxopropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13796010.png)
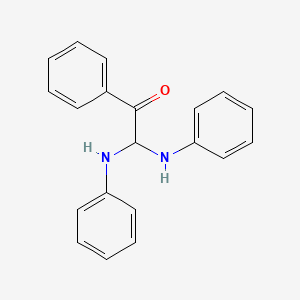
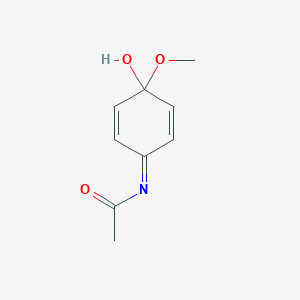
![2-{5-[(Benzofuran-2-carbonyl)-hydrazonomethyl]-furan-2-yl}-benzoic acid methyl ester](/img/structure/B13796036.png)
![Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-](/img/structure/B13796046.png)
![N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13796053.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(triethylstannane)](/img/structure/B13796061.png)
![2,8-Dimethyl-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B13796069.png)
